Chemical Structure and Analysis of Indapamide Impurity 9
Chemical Structure and Analysis of Indapamide Impurity 9
The following technical guide details the chemical structure, formation, synthesis, and analysis of Indapamide Impurity 9 , chemically identified as 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid .
Technical Guide for Drug Development & Quality Control
Executive Summary
Indapamide Impurity 9 (CAS: N/A for specific impurity; chemically 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid ) is a critical oxidative degradation product of the diuretic agent Indapamide. Unlike common process impurities (e.g., Impurity A or B), Impurity 9 represents a high-order oxidation state where the indoline ring is dehydrogenated to an indole and the characteristic methyl group is fully oxidized to a carboxylic acid. Monitoring this impurity is essential for stability-indicating methods, particularly under stress conditions (oxidative/photolytic) and in formulation compatibility studies.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Details |
| Common Name | Indapamide Impurity 9 |
| Chemical Name | 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₂ClN₃O₅S |
| Molecular Weight | 393.79 g/mol |
| Structural Features | Indole core (aromatic), C2-Carboxylic acid, Sulfamoylbenzamide moiety |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
Structural Comparison
The structural evolution from the API to Impurity 9 involves two key oxidative steps:
-
Dehydrogenation: Conversion of the dihydroindole (indoline) ring to a fully aromatic indole.
-
Methyl Oxidation: Transformation of the C2-methyl group into a carboxylic acid function.
| Compound | Structure Fragment (Indole/Indoline Ring) | C2 Substituent | MW |
| Indapamide (API) | 2,3-Dihydro-1H-indole (Indoline) | Methyl (-CH₃) | 365.83 |
| Impurity B (Dehydro) | 1H-Indole (Aromatic) | Methyl (-CH₃) | 363.82 |
| Impurity 9 | 1H-Indole (Aromatic) | Carboxylic Acid (-COOH) | 393.79 |
Formation Pathway & Mechanism
Impurity 9 is formed via a stepwise oxidative degradation pathway. This typically occurs under forced degradation conditions (e.g., ICH Q1B photostability testing or oxidative stress with peroxides).
Mechanistic Pathway
-
Step 1 (Aromatization): The indoline ring of Indapamide undergoes oxidative dehydrogenation to form Impurity B (Dehydro-indapamide). This is favored by light and metal ion catalysis.
-
Step 2 (Methyl Oxidation): The methyl group at position 2 of the indole ring is susceptible to radical-mediated oxidation, sequentially forming the alcohol, aldehyde, and finally the carboxylic acid (Impurity 9 ).
Figure 1: Stepwise oxidative degradation pathway leading to Indapamide Impurity 9.
Synthesis of Reference Standard
Since Impurity 9 is a degradation product, it must be synthesized independently to serve as a reference standard for HPLC quantification.
Retrosynthetic Strategy
The most reliable synthetic route involves coupling the activated sulfamoylbenzoic acid derivative with a pre-functionalized indole-2-carboxylic acid hydrazide or amine equivalent.
Key Reagents:
-
Starting Material A: 4-Chloro-3-sulfamoylbenzoic acid.[1][2][3][4][5]
-
Starting Material B: 1-Amino-1H-indole-2-carboxylic acid ethyl ester (followed by hydrolysis).
Step-by-Step Protocol
Note: This protocol is designed for a research laboratory setting.
-
Activation of Benzoic Acid:
-
Dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in THF.
-
Add Thionyl Chloride (1.2 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.
-
Evaporate solvent to obtain the crude acid chloride solid.
-
-
Coupling Reaction:
-
Suspend 1-amino-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) in dry Pyridine or DCM/TEA.
-
Add the prepared acid chloride dropwise at 0°C.
-
Stir at room temperature for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Quench with water, extract with Ethyl Acetate, and wash with 1N HCl (to remove pyridine).
-
-
Hydrolysis (Ester to Acid):
-
Dissolve the intermediate ester in THF/Water (1:1).
-
Add LiOH (3.0 eq) and stir at room temperature for 12 hours.
-
Acidify with 1N HCl to pH 2-3 to precipitate Impurity 9 .
-
Purification: Recrystallize from Methanol/Water to achieve >98% purity.
-
Analytical Method (HPLC-UV)
To detect and quantify Impurity 9, a reverse-phase HPLC method with a specific gradient is required to resolve the polar acid impurity from the lipophilic API.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters X-Terra or Agilent Zorbax SB-C18) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary), 240 nm (secondary) |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 50 | 50 | Elution of polar impurities (Imp 9) |
| 25.0 | 20 | 80 | Elution of Indapamide & Lipophilic Imps |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 90 | 10 | Re-equilibration |
Expected Retention Behavior
-
Impurity 9: Due to the carboxylic acid group (-COOH), this impurity is significantly more polar than Indapamide. It is expected to elute early (Relative Retention Time ~0.4 - 0.6 relative to Indapamide).
-
Indapamide: Elutes at ~20-22 min in this gradient.
-
Impurity B: Elutes close to Indapamide (slightly later or earlier depending on pH) due to similar lipophilicity.
Regulatory & Safety Considerations
-
ICH Q3A/B Classification: Impurity 9 is considered a degradation product. If levels exceed the qualification threshold (0.2% for max daily dose > 10mg, or 0.5% depending on dose), toxicological qualification is required.
-
Genotoxicity: Unlike Impurity A (Nitroso derivative), Impurity 9 contains a carboxylic acid and does not possess structural alerts for high potency mutagenicity (like N-nitroso or epoxide groups). It is generally treated as a standard organic impurity.
-
Limit: Typical specification limit is NMT 0.2% in the drug product shelf-life specification.
References
-
European Pharmacopoeia (Ph. Eur.) , "Indapamide Monograph 11000," 10th Edition, EDQM. Link
-
Yao, W., Zhou, S., & Cheng, Q. (2023). "Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method." Wuhan University Journal of Natural Sciences, 28(4), 333-340. Link
-
Farmacia Journal. (2015). "HPLC-UV Determination of Indapamide in the Presence of its Main Synthesis and Degradation Impurities." Farmacia, 63(2). Link
-
PubChem. "Indapamide Compound Summary." National Center for Biotechnology Information. Link
-
Sriramchem. "Indapamide Impurity 9 HCl Reference Standard Data Sheet." Link
Sources
- 1. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 5. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
